Physical and chemical properties of 2-Ethynyl-3-iodopyridine
Physical and chemical properties of 2-Ethynyl-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-3-iodopyridine is a halogenated pyridine derivative incorporating a reactive ethynyl group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. The pyridine ring is a common motif in pharmaceuticals, and the presence of both an iodo and an ethynyl group at adjacent positions offers versatile handles for a variety of chemical transformations, including cross-coupling reactions. This technical guide provides a detailed overview of the known physical and chemical properties of 2-Ethynyl-3-iodopyridine, its synthesis, and potential applications in medicinal chemistry, with a focus on data relevant to researchers in drug discovery and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Ethynyl-3-iodopyridine is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₄IN | [1][2] |
| Molecular Weight | 229.02 g/mol | [1][2] |
| IUPAC Name | 2-ethynyl-3-iodopyridine | [1][2] |
| Canonical SMILES | C#CC1=C(C=CC=N1)I | [1][2] |
| InChI Key | HGRLZUZGSQIRGZ-UHFFFAOYSA-N | [1][2] |
| Monoisotopic Mass | 228.93885 g/mol | [1][2] |
| XLogP3 | 1.8 | [1][2] |
| Heavy Atom Count | 9 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
Synthesis
The primary synthetic route to 2-Ethynyl-3-iodopyridine is anticipated to be a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).
A plausible synthetic pathway would involve the coupling of a suitable 3-iodopyridine precursor, such as 2-chloro-3-iodopyridine, with a protected or unprotected acetylene source.
Experimental Workflow: Proposed Sonogashira Coupling
Caption: Proposed synthesis of 2-Ethynyl-3-iodopyridine via Sonogashira coupling.
Detailed Methodologies
General Sonogashira Coupling Protocol: A mixture of the halopyridine (1 equivalent), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.05-0.1 equivalents) is placed in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).[3] A suitable solvent, typically an amine base like triethylamine which also acts as the solvent, or a mixture of solvents like THF and an amine, is added.[3] The terminal alkyne (1.1-1.5 equivalents) is then introduced, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.[4] The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by extraction and purification, usually by column chromatography on silica gel.
Reactivity and Potential Transformations
The bifunctional nature of 2-Ethynyl-3-iodopyridine makes it a versatile intermediate for further chemical modifications. The ethynyl group can participate in various reactions, including:
-
Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
-
Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides.
-
Hydration: The alkyne can be hydrated to form a methyl ketone.
-
Reduction: The triple bond can be selectively reduced to a double or single bond.
The iodo group is an excellent leaving group for various cross-coupling reactions, such as:
-
Suzuki Coupling: To form a C-C bond with a boronic acid.
-
Heck Coupling: To form a C-C bond with an alkene.
-
Buchwald-Hartwig Amination: To form a C-N bond.
-
Stille Coupling: To form a C-C bond with an organotin compound.
The relative reactivity of the iodo and ethynyl groups can potentially be controlled by the choice of reaction conditions, allowing for selective functionalization at either position.
Spectroscopic Properties (Predicted)
While experimental spectroscopic data for 2-Ethynyl-3-iodopyridine is not available in the searched literature, the expected spectral features can be predicted based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton of the terminal alkyne (≡C-H) is expected to appear as a singlet in the range of δ 3.0-3.5 ppm.[2] The protons on the pyridine ring will show characteristic coupling patterns and chemical shifts depending on their position relative to the nitrogen and the substituents.
-
¹³C NMR: The sp-hybridized carbons of the alkyne would appear in the range of δ 70-90 ppm. The carbon atom of the pyridine ring attached to the iodine atom would be significantly shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
≡C-H stretch: A sharp band around 3300 cm⁻¹.
-
C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹.[5]
-
C=N and C=C stretches (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 229. The presence of iodine (¹²⁷I) would lead to a characteristic isotopic pattern. Fragmentation patterns would likely involve the loss of the ethynyl group and cleavage of the pyridine ring.
Potential Applications in Drug Development
Pyridine and its derivatives are prevalent scaffolds in many approved drugs and are actively explored in drug discovery programs for a wide range of therapeutic areas, including oncology.[6][7][8] The incorporation of an ethynyl group can provide a rigid linker and can also interact with biological targets through hydrogen bonding or by acting as a reactive handle for covalent modification.
While no specific biological activity has been reported for 2-Ethynyl-3-iodopyridine itself, its structural motifs are found in compounds with known anticancer activity. For instance, various pyridine derivatives have been investigated as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[9][10][11] The ethynylphenyl group is a common feature in many kinase inhibitors.
Logical Relationship: Potential as a Kinase Inhibitor Precursor
Caption: Synthetic utility towards potential kinase inhibitors.
The versatile reactivity of 2-Ethynyl-3-iodopyridine allows for its elaboration into more complex molecules that could be screened for various biological activities, including as inhibitors of protein kinases, which are important targets in cancer therapy.
Conclusion
2-Ethynyl-3-iodopyridine is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its combination of a pyridine core with two distinct and reactive functional groups provides a platform for the rapid generation of diverse molecular architectures. While detailed experimental data on its synthesis, spectroscopy, and biological activity are currently limited in the public domain, its structural features suggest significant potential for applications in the development of novel therapeutics, particularly in the field of oncology. Further research into this compound is warranted to fully elucidate its chemical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 2-Ethynyl-3-iodopyridine [smolecule.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. ijsat.org [ijsat.org]
- 8. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
